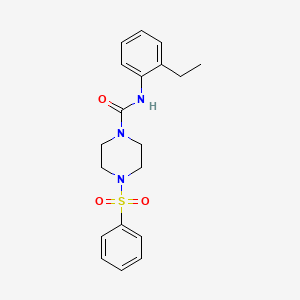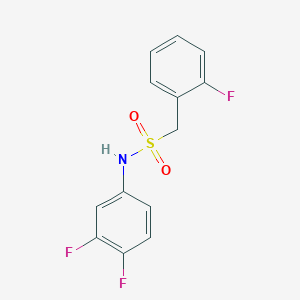![molecular formula C17H10ClNO4 B4570218 2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B4570218.png)
2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Overview
Description
2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile is a complex organic compound with a unique structure that combines elements of chlorophenoxy and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile typically involves multiple steps, starting from basic aromatic compounds. The process often includes chlorination, acetylation, and condensation reactions. For instance, the synthesis might begin with the chlorination of phenol to produce chlorophenol, followed by acetylation to form an intermediate compound. This intermediate is then subjected to condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant, anticancer, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as photoinitiators for polymer networks and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
- 2-[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Uniqueness
2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile is unique due to its specific combination of chlorophenoxy and chromenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and activity profiles compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-13-3-1-2-4-14(13)23-16-10-22-15-9-11(21-8-7-19)5-6-12(15)17(16)20/h1-6,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHIQGDEOSJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4570140.png)
![2-({3-[(4-methylbenzyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4570144.png)
![13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4570148.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4570154.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B4570161.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4570191.png)

![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4570205.png)
![ETHYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4570207.png)
![N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4570208.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4570215.png)

![1-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate](/img/structure/B4570234.png)
